molecular formula C13H22N2O4 B14041616 tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

Cat. No.: B14041616
M. Wt: 270.32 g/mol
InChI Key: YTTFOOCVRDPTOC-TVQRCGJNSA-N
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Description

tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a bicyclic heterocyclic compound featuring a fused tetrahydrofuro[3,4-c]pyrrole core modified with a tert-butoxycarbonyl (Boc) protecting group and a 2-amino-2-oxoethyl substituent at the 3a position. This compound is of interest in medicinal chemistry as an intermediate for drug candidates, particularly for protease inhibitors and kinase-targeted therapies.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (3aR,6aS)-3a-(2-amino-2-oxoethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-5-9-6-18-8-13(9,7-15)4-10(14)16/h9H,4-8H2,1-3H3,(H2,14,16)/t9-,13+/m0/s1

InChI Key

YTTFOOCVRDPTOC-TVQRCGJNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2COC[C@]2(C1)CC(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)CC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-((3aR,6aS)-tert-Butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3a-(2-amino-2-oxoethyl) substituent, which distinguishes it from related derivatives. Key comparisons include:

Compound Name (CAS/Reference) Substituent at 3a Position Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 2-amino-2-oxoethyl C12H21N3O4* ~269.31* Polar, hydrogen-bonding capability -
AB17424 () None (H) C11H17NO3 215.26 Base structure; inert intermediate
cis-tert-Butyl 3a-(aminomethyl)... (CAS 1251015-11-8, ) Aminomethyl (CH2NH2) C12H22N2O3 242.31 Enhanced lipophilicity
rel-(3aR,6aR)-tert-Butyl 5-benzyl... (CAS 2162117-48-6, ) Benzyl (C6H5CH2) C18H25NO3 303.40 Increased steric bulk
Compound 26 () Benzo[d][1,2,3]triazole-5-carbonyl C20H25N5O3 395.45 Photolabile; used in click chemistry
Ethyl 1-[(tert-Boc)amino]... () Indolyl-carbonyl groups C32H34N4O5 554.64 High yield (98%); fluorescence

Key Observations :

  • Synthetic Yields : Boc-protected intermediates generally exhibit high yields (e.g., 83–98% in and ), suggesting robust synthetic routes for such frameworks.
  • Biological Relevance: The oxoethyl group’s hydrogen-bonding capacity may enhance target binding in enzyme inhibition, contrasting with non-polar substituents like benzyl.

Biological Activity

Chemical Structure and Properties
tert-butyl 3a-(2-amino-2-oxoethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a complex organic compound classified as a pyrrole derivative. Its molecular formula is C13H22N2O4C_{13}H_{22}N_{2}O_{4} with a molecular weight of 270.32 g/mol. The compound features a unique furo[3,4-c]pyrrole ring system along with a tert-butyl ester group, which enhances its stability and solubility in organic solvents.

Synthesis
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions starting from simpler precursors. Techniques such as high-performance liquid chromatography (HPLC) are typically employed for purification purposes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biochemical pathways, leading to diverse biological effects. Ongoing research is focused on elucidating the exact molecular targets and pathways involved in its activity.

Biological Assays and Studies

Research indicates that compounds containing the furo[3,4-c]pyrrole framework exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Properties : Certain structural analogs have demonstrated potential in inhibiting tumor growth.
  • Neuroprotective Effects : Compounds related to this structure have been investigated for their neuroprotective capabilities in cellular models.

Comparative Analysis

The following table summarizes some structural analogs of this compound and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 5-benzyl-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylateBenzyl substitutionAntimicrobial
Tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylateHexahydro structureAntitumor
Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylatePyrano-pyrrole ringNeuroprotective

This comparative analysis highlights the diversity in biological activity based on structural modifications within similar compounds.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound with various proteins and nucleic acids. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential. For instance, studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways critical for cancer progression.

Research Findings

Recent findings suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models. The interaction studies indicate that it could modulate signaling pathways associated with inflammation and cellular stress responses.

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